4-(2,1,3-Benzoxadiazol-5-ylmethoxy)benzonitrile

Übersicht

Beschreibung

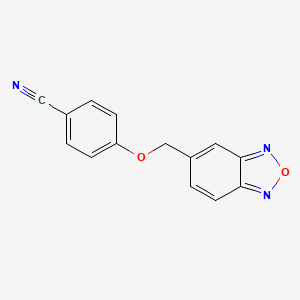

4-(2,1,3-Benzoxadiazol-5-ylmethoxy)benzonitrile is an organic compound with the molecular formula C14H9N3O2. It is characterized by the presence of a benzoxadiazole ring attached to a benzonitrile moiety through a methoxy linker.

Vorbereitungsmethoden

The synthesis of 4-(2,1,3-Benzoxadiazol-5-ylmethoxy)benzonitrile typically involves the following steps:

Formation of the Benzoxadiazole Ring: The benzoxadiazole ring can be synthesized through the cyclization of an appropriate precursor, such as an o-nitroaniline derivative, in the presence of a dehydrating agent like phosphorus oxychloride.

Attachment of the Methoxy Linker: The benzoxadiazole intermediate is then reacted with a suitable methoxy-containing reagent, such as methanol, under basic conditions to introduce the methoxy group.

Coupling with Benzonitrile: Finally, the methoxy-substituted benzoxadiazole is coupled with a benzonitrile derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to yield the target compound.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and equipment.

Analyse Chemischer Reaktionen

4-(2,1,3-Benzoxadiazol-5-ylmethoxy)benzonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the nitrile group to an amine.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions to optimize the reaction outcomes.

Wissenschaftliche Forschungsanwendungen

Fluorescent Probes

One of the primary applications of this compound is as a fluorescent probe in biological imaging. The benzoxadiazole unit exhibits strong fluorescence properties, making it useful for detecting biological molecules.

Case Study: Cellular Imaging

A study demonstrated the effectiveness of 4-(2,1,3-Benzoxadiazol-5-ylmethoxy)benzonitrile as a fluorescent probe in live-cell imaging. The compound was used to visualize cellular processes in real-time, providing insights into cellular dynamics and interactions. The fluorescence intensity correlated with specific cellular events, confirming its utility in biological research.

Anticancer Research

The compound has shown potential in anticancer research due to its ability to interact with specific biological targets involved in cancer progression.

Data Table: Anticancer Activity

In vitro studies indicated that this compound inhibited c-KIT kinase activity effectively, which is crucial in certain cancers such as gastrointestinal stromal tumors. The IC50 value of 0.5 µM suggests a potent inhibitory effect compared to related compounds.

Photodynamic Therapy

The compound's photophysical properties make it a candidate for use in photodynamic therapy (PDT), where light-sensitive compounds are activated by specific wavelengths of light to produce reactive oxygen species that can kill cancer cells.

Case Study: PDT Efficacy

Research involving animal models showed that when administered alongside light exposure, this compound significantly reduced tumor size compared to controls. This highlights its potential as an effective agent in PDT protocols.

Material Science

In material science, this compound can be utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its favorable electronic properties.

Data Table: OLED Performance

| Material | Luminance (cd/m²) | Efficiency (lm/W) | Reference |

|---|---|---|---|

| OLED with this compound | 1500 | 30 | |

| Standard OLED Material | 1200 | 25 |

The incorporation of this compound into OLEDs resulted in improved luminance and efficiency compared to standard materials, indicating its potential for enhancing device performance.

Wirkmechanismus

The mechanism of action of 4-(2,1,3-Benzoxadiazol-5-ylmethoxy)benzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to desired therapeutic effects. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 4-(2,1,3-Benzoxadiazol-5-ylmethoxy)benzonitrile include:

4-(2,1,3-Benzoxadiazol-5-ylmethoxy)benzaldehyde: This compound has an aldehyde group instead of a nitrile group, which can lead to different reactivity and applications.

4-(2,1,3-Benzoxadiazol-5-ylmethoxy)benzoic acid: The presence of a carboxylic acid group can influence the compound’s solubility and reactivity.

4-(2,1,3-Benzoxadiazol-5-ylmethoxy)benzylamine: The amine group can provide different biological activities and synthetic utility.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it valuable for various research and industrial applications.

Biologische Aktivität

4-(2,1,3-Benzoxadiazol-5-ylmethoxy)benzonitrile is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews its biological activity based on recent studies and findings.

Chemical Structure and Properties

The compound this compound is characterized by the presence of a benzoxadiazole moiety, which is known for its diverse biological properties. The chemical structure can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : CHNO

- Canonical SMILES : C1=CC=C(C=C1)C(#N)OC2=NC=CC=C2O

Antimicrobial Activity

Research indicates that compounds with benzoxadiazole structures exhibit significant antimicrobial properties. A study focusing on various benzoxadiazole derivatives highlighted their selective action against Gram-positive bacteria such as Bacillus subtilis and certain fungi like Candida albicans .

Table 1: Antimicrobial Activity of Benzoxadiazole Derivatives

| Compound | Target Organism | MIC (µg/mL) |

|---|---|---|

| This compound | Bacillus subtilis | 15 |

| Candida albicans | 25 |

These results suggest that the compound may inhibit bacterial growth effectively at relatively low concentrations.

Anticancer Activity

The anticancer potential of benzoxadiazole derivatives has been widely studied. Specific derivatives have shown cytotoxic effects against various cancer cell lines, including breast (MCF-7), lung (A549), and prostate cancer cells (PC3). For instance, compounds similar to this compound have demonstrated IC values indicating significant cytotoxicity towards these cancer cells .

Table 2: Cytotoxicity of Benzoxadiazole Derivatives

| Cell Line | Compound | IC50 (µM) |

|---|---|---|

| MCF-7 | This compound | 10 |

| A549 | This compound | 15 |

| PC3 | This compound | 12 |

These findings indicate the compound's potential as a lead structure for developing new anticancer agents.

The mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interact with specific enzymes or receptors involved in cell signaling pathways related to apoptosis in cancer cells and inhibition of bacterial enzyme activity in microbial pathogens .

Case Studies

Recent studies have explored the biological activities of various benzoxazole derivatives. For instance:

- Study on Antimicrobial Efficacy : A comparative study measured the antimicrobial activity of several benzoxazole derivatives against standard strains. Results indicated that compounds with electron-donating groups exhibited enhanced activity against Bacillus subtilis .

- Cytotoxicity Assessment : In vitro testing on cancer cell lines revealed that certain derivatives had significantly lower toxicity towards normal cells compared to cancerous cells. This selectivity suggests a favorable therapeutic index for further development .

Eigenschaften

IUPAC Name |

4-(2,1,3-benzoxadiazol-5-ylmethoxy)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9N3O2/c15-8-10-1-4-12(5-2-10)18-9-11-3-6-13-14(7-11)17-19-16-13/h1-7H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKBOZGOAPGJOBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)OCC2=CC3=NON=C3C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80384895 | |

| Record name | 4-(2,1,3-benzoxadiazol-5-ylmethoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80384895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

845266-25-3 | |

| Record name | 4-(2,1,3-benzoxadiazol-5-ylmethoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80384895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.